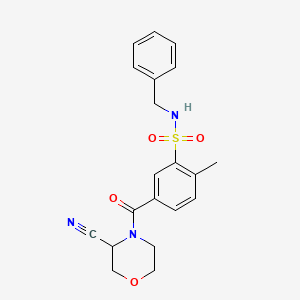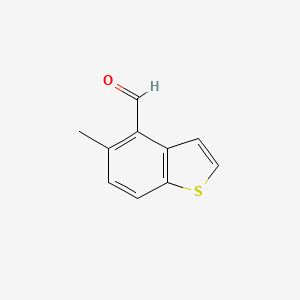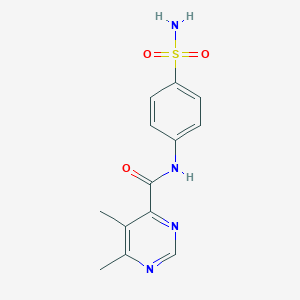
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide, also known as BMS-986205, is a novel small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the immune system, regulating the production of cytokines that are involved in inflammation and autoimmune diseases. BMS-986205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various autoimmune diseases.
作用機序
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide selectively inhibits TYK2, a member of the JAK family of kinases that play a crucial role in the immune system. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, this compound reduces the production of these cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
This compound has been shown to effectively reduce inflammation and improve disease symptoms in preclinical models of autoimmune diseases. In addition, this compound has been shown to reduce the activation of immune cells and the production of pro-inflammatory cytokines. This compound has also been shown to improve the survival of mice with graft-versus-host disease.
実験室実験の利点と制限
One advantage of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide is its selectivity for TYK2, which reduces the potential for off-target effects. In addition, this compound has shown promising results in preclinical studies, making it a potentially useful tool for studying the role of TYK2 in autoimmune diseases. One limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.
将来の方向性
Future research on N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide could involve further preclinical studies to better understand its mechanism of action and potential therapeutic applications. In addition, clinical trials could evaluate the safety and efficacy of this compound in patients with autoimmune diseases. Further studies could also investigate the potential use of this compound in combination with other therapies for autoimmune diseases.
合成法
The synthesis of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide involves several steps, starting with the reaction of 4-chlorobenzylamine with 2-methyl-5-nitrobenzenesulfonyl chloride to form the intermediate 4-chlorobenzyl 2-methyl-5-nitrobenzenesulfonate. This intermediate is then reacted with morpholine and cyanogen bromide to form the cyanomorpholine derivative. The final step involves the reaction of the cyanomorpholine derivative with benzylamine to form this compound.
科学的研究の応用
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has been studied extensively in preclinical models of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these models, this compound has been shown to effectively reduce inflammation and improve disease symptoms. This compound has also been shown to be effective in models of graft-versus-host disease, a potentially life-threatening complication of bone marrow transplantation.
特性
IUPAC Name |
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-7-8-17(20(24)23-9-10-27-14-18(23)12-21)11-19(15)28(25,26)22-13-16-5-3-2-4-6-16/h2-8,11,18,22H,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPQTIIIGBRJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2C#N)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2861341.png)

![3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2861345.png)
![4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine](/img/structure/B2861346.png)

![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)
![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)

![Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2861353.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2861355.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2861356.png)


